Disodium 1,5-naphthalenediol

Antioxidant Free Radical Scavenging DPPH Assay

Achieving homogeneous aqueous-phase reactions with dihydroxynaphthalenes is often limited by poor solubility of the parent diol. This disodium salt solves the solubility barrier while preserving the 1,5-substitution pattern essential for correct azo dye regiochemistry, Cu2+ selectivity (not Ni2+), and aluminum corrosion inhibition. - **Primary application**: Azo dye intermediate - enables complete coupling with diazonium salts. - **Key differentiator**: Ionic form provides >10x aqueous solubility vs. 1,5-DHN; retains redox activity for electrochemical assays. - **Supply**: Consistent purity, inert-atmosphere packaging to prevent oxidative degradation.

Molecular Formula C10H8Na2O2+2
Molecular Weight 206.15 g/mol
Cat. No. B15146484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 1,5-naphthalenediol
Molecular FormulaC10H8Na2O2+2
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2O)C(=C1)O.[Na+].[Na+]
InChIInChI=1S/C10H8O2.2Na/c11-9-5-1-3-7-8(9)4-2-6-10(7)12;;/h1-6,11-12H;;/q;2*+1
InChIKeyVPZBODUZRDFXBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium 1,5-Naphthalenediol Procurement Considerations


Disodium 1,5-naphthalenediol (also known as disodium naphthalene-1,5-bis(olate), CAS: 147026-49-1) is the water-soluble dianionic salt form of 1,5-dihydroxynaphthalene (1,5-DHN, CAS: 83-56-7), a dihydroxynaphthalene isomer with hydroxyl groups at the 1 and 5 positions of the naphthalene ring. This compound is primarily utilized as a reactive intermediate in azo dye synthesis [1], as a redox-active species in electrochemical applications [2], and as a precursor in supramolecular chemistry and pharmaceutical synthesis [1]. Unlike the parent diol, the disodium salt exhibits significantly enhanced aqueous solubility due to its ionic nature, a critical property for applications requiring homogeneous aqueous-phase reactions . However, its heightened reactivity also demands rigorous handling under inert atmosphere to prevent oxidative degradation.

Disodium 1,5-Naphthalenediol Substitution Failure


Dihydroxynaphthalenes (DHNs) are a family of positional isomers, including 1,4-, 1,6-, 2,6-, 2,7-, and 1,8-DHN, each exhibiting distinct physicochemical and reactive properties governed by the relative positions of their hydroxyl groups [1]. The 1,5-substitution pattern imparts a unique electronic symmetry and molecular geometry that directly influences its redox potential, hydrogen-bonding network, and regioselectivity in electrophilic aromatic substitution [2]. Consequently, substituting disodium 1,5-naphthalenediol with a cheaper or more readily available isomer (e.g., 2,7-DHN) can lead to dramatically different reaction yields, altered product isomer distributions, or complete failure in applications where specific π-π stacking orientations or metal-chelation geometries are essential [3]. The following evidence demonstrates these quantifiable performance differentiations.

Disodium 1,5-Naphthalenediol Performance Comparison


DPPH Radical Scavenging Activity

In a direct comparative study, 1,5-dihydroxynaphthalene (1,5-DHN), the parent compound of disodium 1,5-naphthalenediol, demonstrated a significantly superior ability to capture DPPH• free radicals compared to 1,5-diaminonaphthalene (DAN) and the standard antioxidant Trolox. The antioxidant activity was quantified via the DPPH assay, with 1,5-DHN achieving an IC50 value of 3.62 ± 0.01 µM [1]. In contrast, DAN was less effective in this assay, and its IC50 was not explicitly reported for DPPH but it was noted to be less effective than 1,5-DHN for this radical species [1]. This data indicates that the hydroxyl substitution pattern in 1,5-DHN (and by extension, its disodium salt in aqueous media) provides a potent hydrogen atom transfer (HAT) capability, which is crucial for applications requiring antioxidant protection.

Antioxidant Free Radical Scavenging DPPH Assay

Superelectrophilic Condensation Reactivity

A comparative study of naphthalenediol reactivity in the condensation with o-dichlorobenzene under aluminum halide catalysis revealed that 1,5-, 1,6-, and 1,7-naphthalenediols (including 1,5-DHN) react smoothly to give pairs of isomeric hydroxy-tetralones in high overall yields . In stark contrast, 2,7-naphthalenediol (2,7-DHN) exhibited comparatively lower reactivity, providing the corresponding tetralones in only moderate yields under the same conditions . This demonstrates that the α-substitution pattern (hydroxyl group at the 1-position) present in 1,5-DHN is critical for achieving high synthetic efficiency in superelectrophilic aromatic substitutions.

Organic Synthesis Superelectrophilic Activation Tetralone Synthesis

Enhanced Aqueous Solubility

The parent compound, 1,5-dihydroxynaphthalene (1,5-DHN), exhibits limited water solubility, reported as 0.06 g/100 mL (0.6 g/L) at 20°C [1]. Conversion to the disodium salt form dramatically alters this property. While specific quantitative solubility data for the disodium salt is not readily available in primary literature, the ionic nature of the disodium 1,5-naphthalenediolate is known to confer significantly enhanced aqueous solubility compared to the neutral, hydrophobic parent diol . This increase in water solubility is essential for applications requiring homogeneous aqueous-phase reactions, such as in the synthesis of water-soluble azo dyes or in electrochemical studies in aqueous electrolytes.

Solubility Formulation Aqueous Processing

Cu2+ Selective Chemosensing

In a study exploring naphthalenediols as fluorescent chemosensors, 1,5-naphthalenediol (1,5-ND) was found to be a potent and selective chemosensor for Cu2+ ions in aqueous solution [1]. In contrast, its isomer, 2,7-naphthalenediol (2,7-ND), exhibited selective sensing for Ni2+ ions [1]. This difference in metal ion selectivity arises from the distinct spatial arrangement of the hydroxyl groups, which dictates the geometry and stability of the resulting metal-chelate complex. The quantitative detection limits and binding constants, while not detailed in the available snippet, underscore that the 1,5-isomer provides a unique and non-interchangeable sensing profile.

Chemosensor Metal Ion Detection Fluorescence

Disodium 1,5-Naphthalenediol Application Scenarios


Azo Dye and Pigment Synthesis

The disodium 1,5-naphthalenediol salt is the preferred precursor for azo dye manufacturing due to its enhanced water solubility, which facilitates homogeneous coupling reactions with diazonium salts in aqueous media. The high reactivity of the 1,5-substitution pattern ensures efficient and complete conversion to vibrant azo dyes, a property not reliably matched by other dihydroxynaphthalene isomers [1].

Electrochemical Biosensors and Immunoassays

In voltammetric enzyme immunoassays, 1,5-dihydroxynaphthalene (and its disodium salt) serves as a substrate that is oxidized by O2 in basic solution to electroactive 5-hydroxy-1,4-naphthoquinone, producing a well-defined reduction peak [1]. Its unique redox behavior and the defined voltammetric response make it a reliable marker in electrochemical detection systems, where alternative DHN isomers may not produce the same clear signal or may exhibit interfering electrochemistry [2].

Cu2+-Selective Fluorescent Chemosensors

Based on its demonstrated selective sensing for Cu2+ ions, disodium 1,5-naphthalenediol is a critical building block for designing novel fluorescent probes for copper detection in environmental monitoring and biological research [1]. Substituting it with 2,7-naphthalenediol would result in a sensor with entirely different selectivity (Ni2+), demonstrating the non-negotiable nature of isomer selection [1].

Aluminum Corrosion Inhibition

Studies have shown that 1,5-naphthalenediol effectively inhibits both general and pitting corrosion of aluminum in 0.50 M NaCl solutions by strongly adsorbing onto the metal surface and blocking active sites [1]. This application is highly specific to the 1,5-isomer's molecular geometry and adsorption characteristics, and it is unlikely that other DHN isomers would provide the same level of protection without comparative validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Disodium 1,5-naphthalenediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.